Piperazine Erastin is a novel compound derived from the original Erastin, which was identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Piperazine Erastin has been shown to exhibit enhanced stability and solubility compared to its predecessor, making it a promising candidate in cancer therapy. This compound selectively targets tumor cells with specific mutations, particularly those expressing oncogenic RAS, and enhances the efficacy of conventional treatments such as chemotherapy and radiotherapy.
Piperazine Erastin is classified as a ferroptosis-inducing agent. It is synthesized from Erastin, which was originally discovered through high-throughput screening for compounds that induce cell death in cancer cells. The compound is derived from piperazine, a cyclic organic compound known for its applications in medicinal chemistry. Its structure allows for improved pharmacokinetic properties, including better solubility and stability in biological systems.
The synthesis of Piperazine Erastin involves several key steps:
Technical details regarding the synthesis can include specific reaction conditions (temperature, solvent, catalysts) and yields obtained during each step of the process.
The molecular structure of Piperazine Erastin can be described as follows:
Piperazine Erastin participates in several important chemical reactions:
These reactions are critical for understanding how Piperazine Erastin exerts its cytotoxic effects on tumor cells.
The mechanism by which Piperazine Erastin induces ferroptosis involves several steps:
Data from studies indicate that this mechanism is particularly effective in tumor cells harboring oncogenic RAS mutations, enhancing their susceptibility to ferroptosis.
Piperazine Erastin exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be derived from experimental analyses conducted during development.
Piperazine Erastin holds significant promise in scientific research and clinical applications:
Piperazine erastin (C₃₅H₄₁ClN₆O₄; MW: 645.19 g/mol; CAS No: 1538593-71-3) is a synthetic analog of the ferroptosis-inducing compound erastin, engineered to enhance pharmacological properties. Its structure integrates a piperazine moiety, which significantly improves water solubility and metabolic stability compared to the parent compound. The core scaffold retains the bis-quinoline framework critical for system Xc⁻ inhibition but substitutes the original ethylamino group with a piperazine ring linked to a chlorobenzoyl group. This modification enhances target binding affinity and reduces susceptibility to hepatic degradation [2] [4] [7].
The chlorobenzoyl extension increases membrane permeability and stabilizes the molecule’s conformation during target engagement [4] [10].
Analog Development:Piperazine erastin belongs to a class of "imidazole-ketone erastin analogs" developed to overcome erastin’s limitations. Key structural derivatives include:
Table 1: Structural and Molecular Properties of Piperazine Erastin
Property | Value |
---|---|
Molecular Formula | C₃₅H₄₁ClN₆O₄ |
Molecular Weight | 645.19 g/mol |
CAS Number | 1538593-71-3 |
Key Structural Modifications | Piperazine ring; Chlorobenzoyl group |
Primary Biological Target | System Xc⁻ (SLC7A11 subunit) |
Piperazine erastin exhibits markedly improved solubility relative to erastin, addressing a major limitation for in vivo applications.
Piperazine erastin: 1.4 mM in water (16-fold increase) [2] [8].
Stability:
Table 2: Solubility and Stability Profiles
Parameter | Piperazine Erastin | Erastin |
---|---|---|
Aqueous Solubility | 1.4 mM | 0.086 mM |
DMSO Solubility | 154.99 mM | ~50 mM |
Solid-State Stability | 3 years (–20°C) | 1 year (–20°C) |
Metabolic Stability | High (t₁/₂ > 6h in microsomes) | Low (t₁/₂ < 1h) |
Preferential accumulation in liver tissue (10–60 mg/kg doses) induces Ptgs2 upregulation, confirming target engagement [2] [8].
Metabolism:
Major metabolites include hydroxylated quinoline derivatives and piperazine N-oxides, identified via LC-MS [2] [9].
Pharmacodynamic Markers:
Potency: Comparable system Xc⁻ inhibition (low nM range), but piperazine erastin shows superior tumor growth delay in HT-1080 xenografts [2] [4] [8].
Other Ferroptosis Inducers:
Sulfasalazine: System Xc⁻ inhibitor with clinical use but limited by poor blood-brain barrier penetration [5] [9].
Mechanistic Advantages:Piperazine erastin uniquely upregulates Ptgs2 (prostaglandin-endoperoxide synthase 2) and p21 genes, linking ferroptosis induction to p53-mediated tumor suppression pathways. This dual activity is absent in erastin and RSL3 [4] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4